molecular formula C10H13ClFNO2 B13045393 Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hcl

Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hcl

Cat. No.: B13045393
M. Wt: 233.67 g/mol
InChI Key: XALZSJXEHQRAFK-FVGYRXGTSA-N
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Description

Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom and a methyl group attached to a phenyl ring, as well as an amino group and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride typically involves several steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous-flow reactors can be used to enhance the efficiency and safety of the nitration and reduction steps, ensuring better control over reaction conditions and product purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2-nitrobenzotrifluoride.

    Reduction: Formation of 5-fluoro-2-aminobenzotrifluoride.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate;hydrochloride

InChI

InChI=1S/C10H12FNO2.ClH/c1-6-3-4-7(11)5-8(6)9(12)10(13)14-2;/h3-5,9H,12H2,1-2H3;1H/t9-;/m0./s1

InChI Key

XALZSJXEHQRAFK-FVGYRXGTSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](C(=O)OC)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(=O)OC)N.Cl

Origin of Product

United States

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